2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a pyridinecarbonitrile moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The interaction of the compound with its targets could involve the formation of covalent bonds, hydrogen bonds, or other types of interactions. The trifluoromethyl group could enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, it could inhibit or activate certain enzymes, thereby altering the metabolic pathways in the cell .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the characteristics of the biological system it interacts with. The trifluoromethyl group could enhance the compound’s lipophilicity, which might affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. For example, it could induce cell death, inhibit cell growth, or alter cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Berotralstat: A compound with a similar trifluoromethyl group, used in the treatment of hereditary angioedema.
Indole Derivatives: Compounds with similar aromatic structures and biological activities.
Uniqueness
2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is unique due to its combination of a trifluoromethyl group, phenyl ring, and pyridinecarbonitrile moiety. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-oxo-4-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O/c21-20(22,23)16-8-4-5-14(11-16)13-25-10-9-17(18(12-24)19(25)26)15-6-2-1-3-7-15/h1-11H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTYYOXWLNEMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.